molecular formula C23H19NO3 B2403679 3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1400024-61-4

3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B2403679
CAS No.: 1400024-61-4
M. Wt: 357.409
InChI Key: QAKWUTSBDGKHCT-UHFFFAOYSA-N
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Description

3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C23H19NO3 and its molecular weight is 357.409. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-hydroxy-3,4-dimethylbenzoyl)-2-phenyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-14-12-13-19(21(25)15(14)2)22(26)20-17-10-6-7-11-18(17)23(27)24(20)16-8-4-3-5-9-16/h3-13,20,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWUTSBDGKHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various cellular processes, including signal transduction, inflammation, and cell proliferation.

Biochemical Pathways

The compound likely affects biochemical pathways related to its targets. For instance, ALOX5 is involved in the arachidonic acid metabolism pathway, which plays a role in inflammation and immune responses. Similarly, PTPN1 is involved in insulin signaling, which is crucial for glucose homeostasis.

Pharmacokinetics

For example, they may have good water solubility and a logP value indicating lipophilicity. These properties can influence the compound’s bioavailability.

Biological Activity

3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Characterization

The compound has been synthesized through various methods, primarily focusing on structure modification of isoindole derivatives. The synthetic pathways often involve the reaction of phenolic compounds with carbonyl groups to form the desired isoindole structure. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin. The antiproliferative effect was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with various cellular pathways, including:

  • Inhibition of Histone Deacetylases (HDACs) : This action is believed to contribute to its anticancer activity by altering gene expression related to cell growth and apoptosis.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on HeLa Cells :
    • Objective : To assess the antiproliferative effects.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound exhibited significant cytotoxicity with an IC50 value of 0.69 μM compared to doxorubicin's 2.29 μM .
  • Mechanistic Study :
    • Objective : To elucidate the mechanism behind its anticancer effects.
    • Method : Flow cytometry and Western blotting were employed.
    • Results : Induction of apoptosis was confirmed through increased levels of cleaved caspase-3 and PARP.

Data Summary

Study Cell Line IC50 (μM) Mechanism
Study 1HeLa0.69Apoptosis induction
Study 2VariousVariesHDAC inhibition

Q & A

Q. What are the established synthetic pathways for 3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one?

The compound is typically synthesized via multi-step organic reactions, including acylation and cyclization. For example, a related isoindolinone derivative was prepared through condensation of a chalcone intermediate followed by cyclization under acidic conditions . Key steps involve protecting reactive hydroxyl groups and optimizing reaction temperatures to prevent side reactions. Characterization of intermediates using NMR and mass spectrometry is critical for verifying structural integrity .

Q. How can the structural identity of this compound be confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and carbonyl connectivity.
  • X-ray crystallography : Resolve absolute configuration and bond angles, as demonstrated for a structurally similar isoindolinone derivative .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Q. What safety precautions are necessary when handling this compound?

Based on GHS classifications for analogous compounds:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (Category 4 acute toxicity via inhalation) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s bioactivity?

Adopt a split-plot randomized block design to account for variability in biological assays. For example:

  • Main plots : Vary concentrations of the compound.
  • Subplots : Test different cell lines or enzymatic targets.
  • Replicates : Use ≥4 replicates per treatment to ensure statistical power . Include positive/negative controls and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric).

Q. What methodologies resolve contradictions in reported toxicity data?

Discrepancies in toxicity classifications (e.g., dermal vs. oral LD50_{50}) can arise from differences in test models or purity. To address this:

  • Reproducibility checks : Repeat assays using standardized OECD guidelines.
  • Purity analysis : Use HPLC to confirm compound homogeneity (>95% purity) .
  • Cross-species validation : Compare results across multiple models (e.g., zebrafish, rodents) .

Q. What mechanistic studies are recommended to elucidate its biological activity?

  • Molecular docking : Use software like MOE to predict binding interactions with target proteins (e.g., kinases or receptors) .
  • Enzyme inhibition assays : Measure IC50_{50} values under varied pH and temperature conditions.
  • Metabolic profiling : Identify metabolites via LC-MS/MS to assess stability and bioactivation pathways .

Q. How can environmental persistence and ecological impact be assessed?

Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physicochemical properties (logP, water solubility) to model environmental distribution.
  • Phase 2 : Conduct biodegradation studies using OECD 301F (ready biodegradability test).
  • Phase 3 : Evaluate ecotoxicity in Daphnia magna (48-hour LC50_{50}) and algal growth inhibition tests .

Q. What strategies ensure crystalline purity for pharmacological studies?

  • Polymorph screening : Use solvent evaporation or cooling crystallization to isolate stable forms.
  • Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points and phase transitions.
  • PXRD : Compare diffraction patterns with reference standards to confirm crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.